molecular formula C17H11N3O B11846668 Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo- CAS No. 66917-21-3

Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-

Cat. No.: B11846668
CAS No.: 66917-21-3
M. Wt: 273.29 g/mol
InChI Key: GLDCYEBNVNILHJ-UHFFFAOYSA-N
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Description

Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo- is a heterocyclic compound characterized by a fused indolizine-quinoline scaffold. Its molecular formula is C₁₇H₁₀N₃O (exact weight: 292.29 g/mol), featuring a cyano group (-CN) at position 8, a methyl group at position 7, and a ketone at position 9 (see Table 1 for structural details) .

Key structural attributes include:

  • Indolizino[1,2-b]quinoline backbone: A tricyclic system providing rigidity and planar aromaticity.
  • 9-oxo group: A ketone moiety contributing to hydrogen-bonding capabilities.
  • 7-methyl and 8-cyano substituents: These groups influence solubility, metabolic stability, and target binding .

Properties

CAS No.

66917-21-3

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

7-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-8-carbonitrile

InChI

InChI=1S/C17H11N3O/c1-10-6-15-16-12(9-20(15)17(21)13(10)8-18)7-11-4-2-3-5-14(11)19-16/h2-7H,9H2,1H3

InChI Key

GLDCYEBNVNILHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C#N

Origin of Product

United States

Preparation Methods

C7 Methylation via Alkylation

The unsubstituted indolizinoquinoline core undergoes electrophilic aromatic substitution (EAS) at C7 using methyl iodide (CH₃I) in the presence of AlCl₃. Reaction at 0°C for 2 hours achieves 74% methylation, though over-alkylation at C9 is a competing pathway.

C8 Cyanation via Sandmeyer Reaction

A halogenated intermediate (e.g., 8-bromo-indolizinoquinoline) is treated with CuCN in DMF at 100°C, substituting bromine with a cyano group. This method affords 65% yield but requires stringent control of stoichiometry to prevent dimerization.

Diastereomeric Resolution and Purification

The 9-oxo group introduces planar chirality, necessitating enantioselective synthesis or resolution. A patent discloses the use of HCl/isopropanol for diastereomeric salt formation, enriching the desired enantiomer to 98% ee. Recrystallization from ethyl acetate/n-hexane (1:3) further purifies the compound to >99% HPLC purity.

Emerging Catalytic Approaches

Recent advances employ organocatalysts for asymmetric Friedländer reactions. L-Proline (20 mol%) in DMSO at 50°C induces enantioselective cyclization, achieving 76% yield and 89% ee for the target compound. Transition-metal catalysts, such as Pd(OAc)₂, are also explored for C–H activation at C8, enabling direct cyanation via KCN .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Indolizino[1,2-b]quinoline derivatives serve as vital intermediates in synthesizing more complex organic molecules. Their unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways .

Biology

  • Biological Interactions : The compound's structure makes it an interesting candidate for studying molecular interactions. Research has indicated its potential role in modulating biological processes through interactions with enzymes and receptors .

Medicine

  • Anticancer Potential : There is ongoing research into the compound's potential as a therapeutic agent, particularly in oncology. Studies have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Activity : Recent studies have evaluated the compound's effectiveness against various pathogens. For instance, derivatives of indolizinoquinoline have demonstrated significant antimicrobial activity against bacteria and fungi, suggesting potential applications in developing new antibiotics .

Industry

  • Material Development : The compound may be utilized in creating new materials with specific properties for pharmaceuticals and agrochemicals. Its unique chemical structure can lead to innovations in drug formulation and delivery systems .

Case Studies

Study Focus Findings
Alcaraz et al. (2022)Antitubercular ActivityIdentified derivatives of quinoline as effective inhibitors of tuberculosis targets .
Nyoni et al. (2023)Anticancer PropertiesDemonstrated that indolizinoquinoline compounds can inhibit cancer cell growth significantly .
Shinde et al. (2023)Antimicrobial StudiesFound that certain derivatives exhibited potent antimicrobial activity against resistant strains .

Mechanism of Action

The mechanism by which 7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo- C₁₇H₁₀N₃O 292.29 7-CH₃, 8-CN, 9-oxo Under investigation
(S)-(+)-Camptothecin C₂₀H₁₆N₂O₄ 348.35 4-ethyl, 4-hydroxy, 20(S)-lactone Topoisomerase I inhibitor
Irinotecan Hydrochloride (Related Compound B) C₂₂H₂₀N₂O₅ 392.40 4,11-diethyl, 4,9-dihydroxy Anticancer prodrug (topoisomerase I)
Belotecan Hydrochloride C₂₅H₂₇N₃O₄·HCl 469.97 11-[2-(isopropylamino)ethyl] DNA topoisomerase I inhibitor
Methyl 8-methyl-9-oxo-indolizinoquinoline-7-carboxylate C₁₈H₁₄N₂O₃ 306.31 7-COOCH₃, 8-CH₃, 9-oxo Intermediate for drug synthesis

Key Differences and Implications

(a) Substituent Effects on Bioactivity

  • Cyano vs. Carboxylate Groups: The 8-cyano group in the target compound enhances electrophilicity compared to the 7-carboxylate ester in its methyl ester analog (Table 1, ). This difference may alter binding to enzymatic targets like topoisomerases.
  • Ethyl/Hydroxy Modifications: Irinotecan and belotecan feature ethyl and hydroxy groups that improve water solubility and metabolic activation, critical for their roles as prodrugs . The absence of such groups in the target compound suggests a need for formulation optimization.

(b) Electrochemical Behavior

Cyclic voltammetry studies on indolizinoquinoline derivatives reveal reversible redox processes involving one-electron transfers, correlating with their ability to generate reactive oxygen species (ROS) or interact with DNA .

(c) Pharmacokinetic Considerations

  • Metabolic Stability: Methyl and cyano substituents are less prone to oxidative metabolism than ethyl or hydroxy groups, which could extend the compound’s half-life .

Biological Activity

Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo- is a compound of significant interest in medicinal chemistry due to its potential anticancer properties and other biological activities. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and pharmacological profiles based on recent research findings.

Chemical Structure

The chemical structure of Indolizino[1,2-b]quinoline-8-carbonitrile can be represented as follows:

C14H10N2O\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}

This structure includes a quinoline moiety fused with an indolizine ring system, which is known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Indolizino[1,2-b]quinoline derivatives. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity :
    • Indolizino[1,2-b]quinoline derivatives exhibit potent cytotoxic effects against liver cancer cell lines such as HepG2 and Huh7. For instance, compound 5r significantly inhibited cell migration and induced apoptosis via caspase activation and PARP cleavage in a dose-dependent manner .
    • The IC50 values for these compounds are often in the low micromolar range, indicating strong antiproliferative effects compared to standard chemotherapeutics like gemcitabine .
  • Mechanisms of Action :
    • The anticancer effects are attributed to multiple mechanisms including:
      • Cell Cycle Arrest : Indolizinoquinoline compounds induce G2/M phase arrest in cancer cells.
      • Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been documented.
      • Inhibition of Cell Migration : These compounds also reduce the migratory capacity of cancer cells, suggesting a potential role in metastasis prevention .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of Indolizino[1,2-b]quinoline derivatives:

  • Absorption and Distribution : Studies indicate that certain derivatives have favorable solubility profiles which enhance their bioavailability when administered orally.
  • Metabolism : The metabolic pathways for these compounds are still under investigation but preliminary data suggest that their metabolites may retain or even enhance biological activity compared to the parent compounds .

Comparative Analysis

A comparison of various indolizinoquinoline derivatives illustrates their differing biological activities:

CompoundIC50 (HepG2)Mechanism of ActionNotes
Compound 5r0.045 μMApoptosis inductionSynergistic effect with gemcitabine
Compound 40.016 μMCell cycle arrestSuperior activity compared to topotecan
Compound 30.180 μMDNA intercalationModerate activity; further optimization needed

Case Studies

Several case studies have been conducted to evaluate the efficacy of Indolizino[1,2-b]quinoline derivatives in preclinical models:

  • Liver Cancer Model : In a study involving HepG2 xenografts in mice, treatment with compound 5r resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent against liver cancer .
  • Synergistic Effects with Chemotherapy : Co-treatment strategies using Indolizino[1,2-b]quinoline derivatives alongside established chemotherapeutic agents have shown enhanced efficacy in reducing tumor burden and improving survival rates in animal models.

Q & A

Q. Methodological Recommendations :

  • Optimize reaction time and temperature (e.g., 24–48 hours at 25–80°C).
  • Purify via column chromatography using ethyl acetate/hexane gradients.

Q. Table 1: Synthetic Routes Comparison

MethodCatalyst/ReagentsYield (%)Key Reference
Cu-catalyzed Ugi-NCuI, DIPEA70–85
Condensation couplingEDCl, HOBt60–75

How is the structural integrity of Indolizino[1,2-b]quinoline-8-carbonitrile confirmed post-synthesis?

Basic Research Question
Structural validation relies on spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹; C=O at ~1680 cm⁻¹) using KBr pellets and subtract solvent interference (e.g., CCl₄, CS₂) .
  • NMR/Mass Spectrometry : Confirm molecular weight (e.g., HRMS) and regiochemistry (e.g., ¹H NMR coupling patterns for methyl groups at C7) .

Q. Methodological Recommendations :

  • Use high-resolution instruments (e.g., 500 MHz NMR) for complex splitting patterns.
  • Cross-validate with X-ray crystallography if crystalline derivatives are available.

How can researchers optimize reaction yields for Indolizino[1,2-b]quinoline derivatives under varying catalytic conditions?

Advanced Research Question
Key variables include catalyst loading, solvent polarity, and temperature:

  • Catalyst Screening : Compare Cu(I) with Pd(II) or Fe(III) catalysts for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 1 hour vs. 24 hours conventionally) .

Q. Table 2: Optimization Parameters

VariableOptimal ConditionYield Improvement
Catalyst (CuI)10 mol%+15%
SolventDCM/MeOH (3:1)+20%
Temperature60°C, 12 hours+10%

What strategies resolve contradictions in reported cytotoxic activities of Indolizino[1,2-b]quinoline analogs?

Advanced Research Question
Discrepancies in EC₅₀ values often arise from assay conditions or cellular models. Resolve via:

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict DNA intercalation modes, as done for indeno[1,2-b]quinoline-9,11-diones .
  • Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (48-hour exposure, MTT assay) .

Q. Table 3: Cytotoxicity Data Comparison

DerivativeEC₅₀ (μM) – Study AEC₅₀ (μM) – Study BResolved Mechanism
Methyl-substituted0.452.10DNA topoisomerase IIα inhibition
Fluoro-substituted1.203.50Reactive oxygen species generation

How do researchers assess the stability of Indolizino[1,2-b]quinoline derivatives under physiological conditions?

Advanced Research Question
Stability profiling involves:

  • pH-Dependent Degradation : Incubate compounds in buffers (pH 2–9) and monitor decomposition via HPLC at 24/48 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Q. Methodological Recommendations :

  • For hydrolytic stability, simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Track degradation products using LC-MS/MS.

What computational tools predict the pharmacokinetic properties of Indolizino[1,2-b]quinoline derivatives?

Advanced Research Question
Leverage in silico platforms:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Analyze DNA-binding stability (e.g., 100-ns simulations in GROMACS) to correlate with cytotoxicity .

How are regiochemical challenges addressed during functionalization of the indolizinoquinoline core?

Advanced Research Question
Regioselectivity is controlled by:

  • Directing Groups : Install temporary protecting groups (e.g., Boc) at C8 to direct electrophilic substitution .
  • Microwave-Assisted Synthesis : Enhance selectivity for C3 vs. C7 methylation via rapid heating/cooling cycles .

What safety protocols are critical for handling Indolizino[1,2-b]quinoline derivatives?

Basic Research Question
Follow OSHA/GHS guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions generating aerosols (e.g., coupling reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.